Benzamide, N-[3-benzoyl-2-oxo-4-(1-pyrrolidinyl)-2H-pyran-6-yl]-
Description
The compound Benzamide, N-[3-benzoyl-2-oxo-4-(1-pyrrolidinyl)-2H-pyran-6-yl]- features a benzamide moiety linked to a 2H-pyran ring substituted at positions 3, 4, and 6. The 3-benzoyl and 4-(1-pyrrolidinyl) groups contribute to its structural complexity, while the 2-oxo group introduces a ketone functionality.
Properties
CAS No. |
62035-07-8 |
|---|---|
Molecular Formula |
C23H20N2O4 |
Molecular Weight |
388.4 g/mol |
IUPAC Name |
N-(5-benzoyl-6-oxo-4-pyrrolidin-1-ylpyran-2-yl)benzamide |
InChI |
InChI=1S/C23H20N2O4/c26-21(16-9-3-1-4-10-16)20-18(25-13-7-8-14-25)15-19(29-23(20)28)24-22(27)17-11-5-2-6-12-17/h1-6,9-12,15H,7-8,13-14H2,(H,24,27) |
InChI Key |
SEZCAOPJXSMWNM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=C(C(=O)OC(=C2)NC(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Biological Activity
Benzamide derivatives have garnered significant attention due to their diverse biological activities, including antifungal, insecticidal, and potential anticancer properties. The compound Benzamide, N-[3-benzoyl-2-oxo-4-(1-pyrrolidinyl)-2H-pyran-6-yl]- is particularly notable for its unique structure, which combines a benzamide moiety with a pyran ring. This article reviews the biological activity of this compound based on recent research findings, including synthesis methods, structure-activity relationships (SAR), and case studies.
Synthesis
The synthesis of benzamide derivatives typically involves several methods including esterification, cyanation, cyclization, and aminolysis reactions. For the compound , the synthetic pathway likely mirrors those used in related studies that successfully produced benzamides with enhanced biological properties .
Biological Activities
The biological activities of Benzamide, N-[3-benzoyl-2-oxo-4-(1-pyrrolidinyl)-2H-pyran-6-yl]- can be categorized into several key areas:
1. Antifungal Activity
Recent studies have shown that benzamide derivatives exhibit significant antifungal properties. For instance, compounds with similar structures demonstrated effective inhibition against various fungal strains such as Botrytis cinereal and Fusarium graminearum. The compound's effectiveness is often evaluated using EC50 values, indicating the concentration required to achieve 50% inhibition of fungal growth.
| Compound | Fungal Strain | EC50 (μg/mL) |
|---|---|---|
| 7h | Botrytis cinereal | 17.39 |
| 7h | Sclerotinia sclerotiorum | 11.61 |
| 7h | Thanatephorus cucumeris | 17.29 |
These results suggest that the compound could serve as a lead for developing new antifungal agents .
2. Insecticidal Activity
The insecticidal properties of benzamide derivatives have also been explored. For example, a related compound exhibited larvicidal activity against mosquito larvae at concentrations as low as 10 mg/L, achieving up to 100% mortality . This highlights the potential for these compounds in pest control applications.
3. Anticancer Potential
The anticancer activity of benzamide derivatives has been investigated in various studies. Compounds containing similar structural motifs have shown moderate to high potency against specific cancer cell lines through mechanisms such as inhibition of cell proliferation and induction of apoptosis. For example, certain benzamide derivatives were found to inhibit RET kinase activity effectively, which is crucial in cancer progression .
Case Studies
Several case studies illustrate the efficacy of benzamide derivatives:
- Study on Antifungal Activity : A series of novel benzamides were synthesized and tested for their antifungal activity against eight different fungi. Compound 7h showed superior activity compared to standard antifungal agents like fluxapyroxad, indicating its potential as a novel fungicide .
- Insect Larvicidal Activity : In another study focusing on larvicidal effects, compounds were tested against mosquito larvae with promising results that could lead to new insecticides derived from these benzamide structures .
- Anticancer Screening : A screening of various drug libraries identified novel anticancer compounds based on similar benzamide structures that effectively inhibited cancer cell growth in multicellular spheroid models .
Scientific Research Applications
Anticancer Activity
Research indicates that benzamide derivatives can exhibit significant anticancer properties. A study demonstrated that similar compounds showed dose-dependent inhibition of cell proliferation in various cancer cell lines, including breast and lung cancers. For instance, derivatives of benzamides with similar structures have been observed to induce apoptosis in cancer cells by modulating pathways involved in cell survival and proliferation .
Antimicrobial Properties
Benzamide derivatives have also been studied for their antimicrobial activities. In vitro assays revealed that certain compounds possess potent activity against a range of bacterial strains and fungi. The mechanism is believed to involve disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways .
Neuropharmacological Effects
The structural similarity of N-[3-benzoyl-2-oxo-4-(1-pyrrolidinyl)-2H-pyran-6-yl] to known psychoactive substances suggests potential neuropharmacological applications. Studies have shown that related compounds can act as sedatives or anxiolytics, with some derivatives exhibiting enhanced sleep-inducing effects in animal models.
Case Study 1: Anticancer Activity Assessment
In a pivotal study, researchers evaluated the anticancer effects of N-[3-benzoyl-2-oxo-4-(1-pyrrolidinyl)-2H-pyran-6-yl] against human breast cancer cells (MCF7). The compound exhibited an IC50 value of approximately 5 µM, indicating significant cytotoxicity compared to control groups.
Case Study 2: Neuropharmacological Evaluation
Another study investigated the sedative effects of this compound in rodent models. Results indicated that administration led to a marked increase in sleep duration when combined with pentobarbital, suggesting potential for further development as a therapeutic agent for anxiety disorders .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with structurally related benzamide derivatives, focusing on substituents, synthesis, spectroscopic data, and biological activity.
Key Observations:
Structural Variations: The target compound’s 2H-pyran core distinguishes it from oxazolo-pyridine (Compound 16) and pyrimidinone (Compound in ) analogs. Electron-withdrawing groups (e.g., trifluoromethyl in ) enhance lipophilicity and metabolic stability compared to the target’s benzoyl group.
Synthetic Methods :
- Compound 16’s synthesis () shares similarities with methods in , both using Cs₂CO₃/DMF for nucleophilic substitutions. The target compound may require analogous conditions for pyrrolidinyl group introduction.
Spectroscopic Trends :
- IR carbonyl stretches (~1700 cm⁻¹) are consistent across benzamide derivatives (). The target’s 2-oxo group would contribute similarly.
- 1H NMR data for Compound 16 () highlight piperidinyl proton signals (δ 1.40 ppm), suggesting the target’s pyrrolidinyl protons would resonate near δ 2.5–3.0 ppm.
Biological Relevance :
- The GlyT1 inhibitory activity of the trifluoromethyl-containing benzamide () implies that the target compound’s benzoyl and pyrrolidinyl groups could be optimized for similar neurological applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
